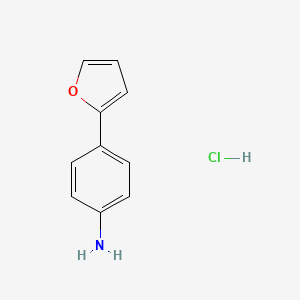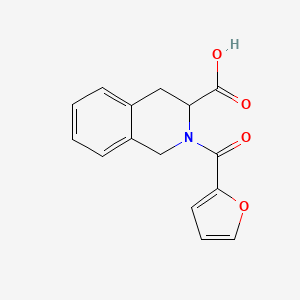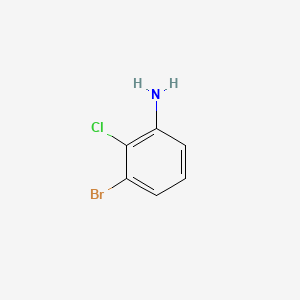
3-Bromo-2-chloroaniline
Vue d'ensemble
Description
3-Bromo-2-chloroaniline is an amine derivative and can be used as an organic reagent . It is a solid substance with a pale yellow color .
Synthesis Analysis
The synthesis of this compound involves multiple steps. It starts with the dissolution of p-chloronitrobenzene in sulfuric acid aqueous solution, followed by the slow addition of a bromine reagent (bromine or potassium bromate) to obtain this compound . Another method involves the conversion of 1-Bromo-2-chloro-3-nitrobenzene .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrClN . The InChI key is HKNLHCGTRMCOLV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.47 . It has a melting point of 31-33 °C and a predicted boiling point of 267.1±20.0 °C . The predicted density is 1.722±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Synthesis and Structural Studies
3-Bromo-2-chloroaniline has been utilized in the synthesis of various compounds. For instance, it is involved in the creation of novel brominated anilinium cations, contributing to the development of unique crystalline compounds with potential applications in materials science (Willett, 2001). Furthermore, its derivatives have been used in palladium-catalyzed indolization processes for synthesizing 2,3-disubstituted indoles, highlighting its role in organic synthesis and pharmaceutical research (Shen et al., 2004).
Halogeno-Aniline Derivatives
Research on 2,4,6-halogeno-aniline derivatives, which include compounds related to this compound, provides insights into their crystal structures and bonding patterns. These studies are significant for understanding the physical and chemical properties of such compounds, which are relevant in materials science and chemistry (Ferguson et al., 1998).
Environmental and Biological Studies
Chloroaniline-based compounds, closely related to this compound, have been studied for their environmental impact and biodegradation potential. For example, the sequential reductive dehalogenation of chloroanilines in polluted aquifers under methanogenic conditions suggests possible bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Chemical Synthesis and Characterization
This compound is key in synthesizing Schiff bases, which have numerous applications in analytical chemistry and materials science. The synthesis and characterization of such compounds, derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline, demonstrate the versatility of this compound in forming complex molecular structures (Zhao Fei-wen, 2009).
Safety and Hazards
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chloroaniline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2–8 °C . Additionally, the compound’s activity may be affected by the pH and temperature of its environment.
Analyse Biochimique
Biochemical Properties
3-Bromo-2-chloroaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and accumulation of substrates, which may have downstream effects on cellular function.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to cause oxidative stress in certain cell types, leading to the activation of stress response pathways . This compound can also influence gene expression by modulating transcription factors involved in the oxidative stress response. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, preventing the enzyme from catalyzing its normal reactions . This binding can lead to enzyme inhibition and subsequent changes in metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to this compound in cell culture studies has shown that it can lead to cumulative oxidative damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild oxidative stress and enzyme inhibition without significant toxicity. At higher doses, this compound can lead to severe oxidative damage, disruption of metabolic pathways, and toxicity . Animal studies have shown that high doses of this compound can cause liver and kidney damage, highlighting the importance of dose regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of reactive metabolites, which can further interact with cellular macromolecules and cause damage . The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes, leading to altered metabolic flux and accumulation of certain intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The distribution of this compound within the body can influence its overall toxicity and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on these enzymes. Additionally, this compound can be found in the cytoplasm, where it may interact with other metabolic enzymes and regulatory proteins.
Propriétés
IUPAC Name |
3-bromo-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNLHCGTRMCOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152247 | |
| Record name | Benzenamine, ar-bromo-ar-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118804-39-0 | |
| Record name | Benzenamine, ar-bromo-ar-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, ar-bromo-ar-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



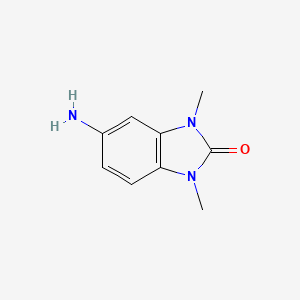
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
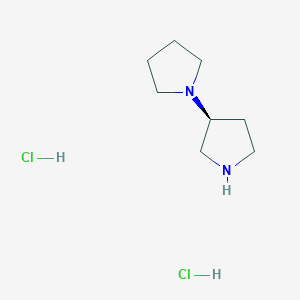

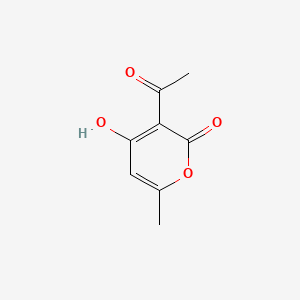
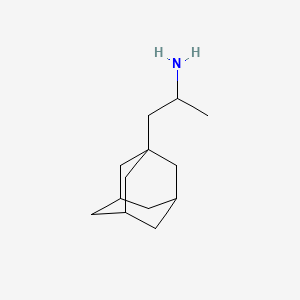
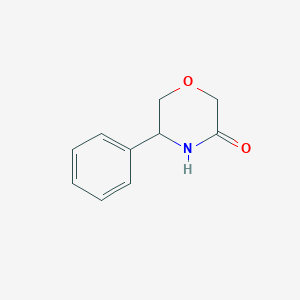



![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)
